molecular formula C25H30N2O6 B1450292 Fmoc-Thr(tBu)-Gly-OH CAS No. 1456878-79-7

Fmoc-Thr(tBu)-Gly-OH

Cat. No. B1450292
M. Wt: 454.5 g/mol
InChI Key: LOGHJBCZJAUZLV-QRQCRPRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Thr(tBu)-OH” is a derivative of threonine that is often used in solid-phase peptide synthesis utilizing Fmoc protocols . The t-butyl protecting group on the side chain is removed when the product peptide is cleaved from Wang resin or Rink amide resin .


Synthesis Analysis

“Fmoc-Thr(tBu)-OH” is the standard reagent for coupling threonine into peptide sequences . The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings .


Molecular Structure Analysis

The molecular weight of “Fmoc-Thr(tBu)-OH” is 397.5 . It is an N-Fmoc-O-t-butyl-L-threonine derivative .


Chemical Reactions Analysis

The Fmoc/tBu solid-phase synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, but extensive washing with solvents is carried out between the synthetic steps .


Physical And Chemical Properties Analysis

“Fmoc-Thr(tBu)-OH” has a molecular weight of 397.46 . It appears as a solid and its solubility in DMSO is 90 mg/mL (ultrasonic) . The storage conditions recommended are powder at -20°C for 3 years and at 4°C for 2 years .

Scientific Research Applications

  • Synthesis of Collagen Peptides : Fmoc-Thr(tBu)-Gly-OH is used in the synthesis of collagen peptides. A study by Ottl, Musiol, and Moroder (1999) highlighted the challenges in purifying synthetic collagen peptides with larger numbers of Gly-Pro-Hyp repeats. They explored the use of Fmoc-Gly-Pro-Hyp(tBu)-OH and Fmoc-Pro-Hyp-Gly-OH synthons, finding improved quality in crude products and better yields of collagen-type peptides (Ottl, Musiol, & Moroder, 1999).

  • Asymmetric Synthesis of Amino Acid Derivatives : Tokairin et al. (2018) developed new routes for preparing (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives, key components of cytotoxic marine peptides, suitable for Fmoc-SPPS. They synthesized Fmoc-(R)-allo-Thr-OH starting from (S)-Thr(tBu)-OH (Tokairin, Soloshonok, Moriwaki, & Konno, 2018).

  • Peptide Coupling in Solid Phase Synthesis : Gobbo et al. (1988) described the synthesis of a protected glycotetrapeptide using a stepwise coupling strategy that involved Fmoc-Thr(tBu)-Gly-OH. This study exemplifies the application of Fmoc-Thr(tBu)-Gly-OH in complex peptide synthesis processes (Gobbo, Biondi, Filira, Rocchi, & Lucchini, 1988).

  • Self-Assembly in Material Science : Kshtriya, Koshti, and Gour (2021) reported the self-assembly of Fmoc-Thr(tBu)-OH and its applications in nanotechnology and material science. They observed controlled morphological changes in self-assembled structures, which can be significant for designing novel architectures (Kshtriya, Koshti, & Gour, 2021).

  • Racemization Studies in Peptide Synthesis : Fenza et al. (1998) studied the racemization of Fmoc-Ser(tBu)-OH during solid-phase peptide synthesis. Understanding these racemization processes is crucial for improving the accuracy and efficiency of peptide synthesis (Fenza, Tancredi, Galoppini, & Rovero, 1998).

  • Solid Phase Synthesis of Phosphoserine Peptides : Shapiro et al. (1996) developed a method for solid-phase peptide synthesis (SPPS) of serine phosphopeptides using a combination of Fmoc and Alloc strategies. This included the synthesis of tau phosphopeptide, an important epitope of tau phosphoprotein in Alzheimer's Disease (Shapiro, Büchler, Dalvit, Fernandez, Gómez‐Lor, Pombo-Villar, Stauss, & Swoboda, 1996).

Safety And Hazards

“Fmoc-Thr(tBu)-OH” is classified as having acute aquatic toxicity (Category 1) and chronic aquatic toxicity (Category 1) . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release into the environment, collect spillage, wear protective gloves/eye protection/face protection, and dispose of contents/container to an approved waste disposal plant .

Future Directions

The Fmoc/tBu solid-phase synthesis is gaining considerable attention as potential drugs . In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) . This suggests a future direction towards more environmentally friendly practices in the synthesis of these molecules .

properties

IUPAC Name

2-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-15(33-25(2,3)4)22(23(30)26-13-21(28)29)27-24(31)32-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20,22H,13-14H2,1-4H3,(H,26,30)(H,27,31)(H,28,29)/t15-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGHJBCZJAUZLV-QRQCRPRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Thr(tBu)-Gly-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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